(5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one
Description
The compound (5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one is a heterocyclic molecule featuring:
- Imidazolidin-4-one core: A five-membered ring with two nitrogen atoms and a ketone group.
- 2-Sulfanylidene substituent: A thione group at position 2, enhancing electrophilic reactivity.
- Methylidene bridge: A conjugated double bond at position 5, linking the imidazolidinone to a 2-(morpholin-4-yl)-1,3-thiazol-5-yl moiety. The thiazole ring here is substituted with a morpholine group, a six-membered amine-containing heterocycle known to improve solubility and bioavailability in medicinal chemistry .
Properties
IUPAC Name |
(5E)-5-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c16-9-8(13-10(18)14-9)5-7-6-12-11(19-7)15-1-3-17-4-2-15/h5-6H,1-4H2,(H2,13,14,16,18)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCNYPWVHVRVIN-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)C=C3C(=O)NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C(S2)/C=C/3\C(=O)NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde with 2-sulfanylideneimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form the corresponding imidazolidine.
Substitution: The morpholine and thiazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted morpholine or thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a morpholine ring, a thiazole ring, and an imidazolidinone core. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. These properties make it a valuable building block in organic synthesis.
Table 1: Structural Components
| Component | Description |
|---|---|
| Morpholine Ring | A six-membered ring containing oxygen and nitrogen. |
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen. |
| Imidazolidinone Core | A five-membered ring with two nitrogen atoms and a carbonyl group. |
Chemistry
In synthetic chemistry, (5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one serves as a versatile building block for the synthesis of more complex molecules. It has been utilized in the preparation of libraries of thiazolidinones that exhibit significant biological activity.
Biology
The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. Preliminary studies suggest that it may interact with specific molecular targets, modulating their activity. For instance, compounds derived from similar structures have shown promise in inhibiting enzymes related to various diseases.
Medicine
Research indicates potential therapeutic properties of this compound in treating inflammatory and infectious diseases. Studies have highlighted its antimicrobial activities and anti-inflammatory effects, making it a candidate for further pharmacological exploration.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar thiazolidinone derivatives against various pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.
Industry
In industrial applications, this compound is explored for its role in the development of new materials and chemical processes. Its unique functional groups can be leveraged to create innovative materials with specific properties tailored for various applications.
Table 2: Mechanism Insights
| Mechanism Type | Description |
|---|---|
| Enzyme Inhibition | Compounds may inhibit enzyme activity by occupying active sites. |
| Receptor Modulation | Alteration of receptor activity can lead to varied biological responses. |
Mechanism of Action
The mechanism of action of (5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound is compared with analogs sharing the thiazole/thiazolidinone/imidazolidinone core and methylidene substituents. Key differences lie in substituent groups and heterocyclic modifications:
Table 1: Structural Comparison
Key Observations :
- Morpholine vs. Other Substituents: The target compound’s morpholine-thiazole group distinguishes it from analogs with simple aryl (e.g., benzylidene) or pyrazole substituents.
- Electron-Withdrawing Groups : Analogs like the nitro-substituted furan () or trifluoromethylpyridine () may exhibit stronger electrophilic reactivity compared to the target compound.
- Heterocyclic Diversity : Pyrazole () and furan () substituents introduce distinct electronic and steric effects compared to thiazole.
Biological Activity
The compound (5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a thiazole ring, a morpholine moiety, and an imidazolidinone core. The presence of these functional groups is believed to contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, particularly proteases associated with viral infections.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Viral Inhibition : A study demonstrated that the compound effectively inhibited HIV protease activity in vitro, suggesting its potential as a therapeutic agent against HIV/AIDS .
- Antimicrobial Efficacy : Another research focused on its antimicrobial properties revealed that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .
- Cancer Research : Research conducted on various cancer cell lines indicated that treatment with this compound led to a notable reduction in cell viability and increased markers of apoptosis, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
